6-Tert-butyl 1-methyl 1-cyano-6-azaspiro[2.5]octane-1,6-dicarboxylate
Description
6-Tert-butyl 1-methyl 1-cyano-6-azaspiro[2.5]octane-1,6-dicarboxylate is a spirocyclic compound characterized by a bicyclic framework (6-azaspiro[2.5]octane) with three distinct functional groups:
- tert-Butyl ester at position 6, providing steric bulk and stability.
- Methyl ester at position 1, contributing to moderate lipophilicity.
The cyano group distinguishes it from most analogs, likely enhancing polarity and altering metabolic stability compared to non-cyano variants.
Properties
IUPAC Name |
6-O-tert-butyl 2-O-methyl 2-cyano-6-azaspiro[2.5]octane-2,6-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-13(2,3)21-12(19)17-7-5-14(6-8-17)9-15(14,10-16)11(18)20-4/h5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLMOJUVTDKUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2(C#N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Tert-butyl 1-methyl 1-cyano-6-azaspiro[2.5]octane-1,6-dicarboxylate (CAS No. 1909313-95-6) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₂O₄ |
| Molecular Weight | 294.35 g/mol |
| CAS Number | 1909313-95-6 |
| MDL Number | MFCD29047208 |
Structural Characteristics
The compound features a spirocyclic structure, which is significant in determining its biological activity. The presence of the cyano group and the dicarboxylate moiety may influence its interaction with biological targets.
Pharmacological Effects
Research indicates that 6-tert-butyl 1-methyl 1-cyano-6-azaspiro[2.5]octane-1,6-dicarboxylate exhibits several pharmacological properties:
- Antioxidant Activity : The compound has been studied for its ability to scavenge free radicals and reduce oxidative stress in various cellular models.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress.
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the antioxidant properties contribute significantly to its neuroprotective effects by reducing reactive oxygen species (ROS) levels and modulating apoptotic pathways.
Study on Neuroprotection
In a recent study, the neuroprotective effects of 6-tert-butyl 1-methyl 1-cyano-6-azaspiro[2.5]octane-1,6-dicarboxylate were evaluated using an in vitro model of oxidative stress induced by hydrogen peroxide in neuronal cell lines. The results demonstrated:
- Cell Viability : Treatment with the compound significantly increased cell viability compared to untreated controls.
- Apoptotic Markers : There was a notable reduction in markers of apoptosis, including caspase activation and mitochondrial membrane potential disruption.
Antioxidant Efficacy Assessment
Another study focused on the antioxidant capacity of this compound using various assays such as DPPH radical scavenging and ABTS assays. The findings indicated:
- DPPH Scavenging Activity : The compound exhibited a dose-dependent scavenging effect on DPPH radicals, suggesting strong antioxidant potential.
- ABTS Assay Results : Similar results were observed in the ABTS assay, further confirming its ability to neutralize free radicals.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
Key analogs and their properties are summarized below:
*Inferred from analogs. The cyano group increases molecular weight by ~25 Da compared to the methyl analog.
Substituent Effects:
- tert-Butyl vs.
- Methyl vs. Ethyl : Ethyl esters marginally increase lipophilicity (higher MW, longer alkyl chain), affecting solubility and bioavailability .
- Cyano Group: The cyano substituent in the target compound likely elevates electrophilicity, making it a candidate for nucleophilic substitution or hydrogen-bonding interactions in drug design.
Physicochemical and Analytical Data
Predicted Collision Cross Section (CCS):
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 318.17000 | 178.5 |
| [M+Na]+ | 340.15194 | 190.6 |
The benzyl group’s bulk increases CCS compared to tert-butyl analogs, suggesting distinct chromatographic retention times. The target compound’s cyano group may further modify CCS due to altered dipole interactions.
Purity and Pricing:
Q & A
How can the structural conformation of 6-Tert-butyl 1-methyl 1-cyano-6-azaspiro[2.5]octane-1,6-dicarboxylate be validated experimentally?
Basic:
The compound’s spirocyclic and sterically hindered architecture requires a combination of spectroscopic and computational methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) can confirm substituent positions, while X-ray crystallography resolves absolute stereochemistry and ring strain . For example, spirocyclic analogs in were validated using SMILES and InChI descriptors, which align with computational models .
Advanced:
To resolve conformational ambiguities, employ dynamic NMR (DNMR) to study ring-flipping kinetics in the spiro[2.5]octane system. Density Functional Theory (DFT) calculations can predict energy barriers for ring interconversion, which can be cross-validated with variable-temperature NMR experiments. For analogs like 6-azaspiro[3.4]octane derivatives, substituent-induced steric effects on ring strain have been quantified using crystallographic data .
What synthetic strategies are optimal for introducing the cyano and tert-butyl ester groups in this compound?
Basic:
The tert-butyl ester is typically introduced via Boc-protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP catalysis). The cyano group can be installed via nucleophilic substitution using trimethylsilyl cyanide (TMSCN) or potassium cyanide in polar aprotic solvents . highlights similar derivatives synthesized with 95% purity using ethyl ester intermediates.
Advanced:
For regioselective cyanation, employ Mitsunobu conditions (e.g., DIAD, PPh₃) to target specific positions while avoiding side reactions. Optimize tert-butyl ester stability by monitoring deprotection under acidic conditions (e.g., TFA/DCM). reports ≥97% purity for related spiro compounds using controlled reaction temperatures (0–25°C) and inert atmospheres .
How should researchers handle stability and storage challenges for this compound?
Basic:
Store the compound at 2–8°C in sealed, moisture-resistant containers. Desiccants like silica gel are recommended to prevent hydrolysis of the tert-butyl ester or cyano group. and specify storage protocols for azaspiro compounds, emphasizing protection from light and humidity .
Advanced:
Conduct accelerated stability studies under stress conditions (e.g., 40°C/75% RH) to identify degradation pathways. LC-MS can detect hydrolysis products (e.g., free carboxylic acids or cyanide loss). For long-term storage, lyophilization in amber vials under argon is advised, as demonstrated for tert-butyl 6-oxo-2,7-diazaspiro derivatives .
What analytical methods are critical for assessing purity and detecting impurities?
Basic:
High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–254 nm) is standard. Confirm identity via HRMS and FT-IR (e.g., carbonyl stretches at ~1700 cm⁻¹ for esters). specifies ≥97% purity using reverse-phase C18 columns and acetonitrile/water gradients .
Advanced:
Use Charged Aerosol Detection (CAD) for non-UV-active impurities. Chiral HPLC or SFC may be required if stereoisomers are present. For trace metal analysis (e.g., catalyst residues), ICP-MS is recommended, particularly for intermediates synthesized via transition-metal catalysis .
How can computational modeling guide the design of derivatives with enhanced bioactivity?
Basic:
Generate 3D conformers using software like Gaussian or Schrödinger Suite. Molecular docking (AutoDock Vina) can predict binding affinities to target proteins, focusing on the spirocyclic core’s rigidity and substituent interactions .
Advanced:
Perform Molecular Dynamics (MD) simulations to study the compound’s behavior in solvated systems. QSAR models trained on azaspiro analogs (e.g., EGFR inhibitors in ) can correlate structural features (e.g., logP, H-bond donors) with activity .
How should researchers address discrepancies in biological activity data across studies?
Basic:
Standardize assay conditions (e.g., cell lines, incubation times) and validate compound solubility (DMSO stock concentrations ≤10 mM). Replicate experiments with independent synthetic batches to rule out impurity effects .
Advanced:
Use orthogonal assays (e.g., SPR, ITC) to confirm binding kinetics. For cytotoxicity discrepancies, compare mitochondrial toxicity (MTT vs. ATP-based assays). highlights structural analogs with divergent bioactivities due to minor substituent changes (e.g., ethyl vs. tert-butyl esters) .
What strategies mitigate side reactions during spiro ring formation?
Basic:
Use high-dilution conditions to favor intramolecular cyclization over oligomerization. Catalysts like DMAP or TBAF improve yields in tert-butyl ester formation .
Advanced:
Employ flow chemistry to maintain precise stoichiometry and reaction times. For photo-sensitive intermediates, use UV light or photocatalysts (e.g., Ir(ppy)₃) to trigger selective ring closure, as seen in spiro[3.4]octane syntheses .
How can derivatization of the cyano group expand the compound’s utility?
Basic:
Convert the cyano group to amidoximes (NH₂OH·HCl) or tetrazoles (NaN₃, ZnBr₂) for metal coordination or click chemistry. demonstrates cyano-to-amide conversions under acidic hydrolysis .
Advanced:
Explore transition-metal-catalyzed cyano functionalization (e.g., Pd-mediated coupling to install aryl/heteroaryl groups). For biomolecular conjugation, employ Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with bicyclononyne (BCN) derivatives .
Table 1: Key Physicochemical Properties and Handling Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
